

Technical Guide: (S)-2-Amino-4-(methylthio)butanamide hydrochloride

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Compound of Interest

Compound Name: *H-Met-NH2*

Cat. No.: *B1173912*

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CAS Number: 16120-92-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride. The document covers its chemical and physical properties, synthesis and analysis methodologies, biological activity, and its emerging role in drug development, particularly as an inhibitor of methionyl-tRNA synthetase (MetRS).

Chemical and Physical Properties

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is the hydrochloride salt of the amide derivative of the essential amino acid L-methionine. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.

Property	Value
CAS Number	16120-92-6
Molecular Formula	C ₅ H ₁₃ CIN ₂ OS
Molecular Weight	184.69 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in water
Storage	Inert atmosphere, room temperature

Synthesis and Analysis

Experimental Protocol: Synthesis of (S)-2-Amino-4-(methylthio)butanamide hydrochloride

This protocol is a general representation based on common amidation reactions of amino acid esters.

Materials:

- (S)-methyl-2-amino-4-(methylthio)butanoate hydrochloride (L-methionine methyl ester hydrochloride)
- Ammonia (gas or saturated solution in an organic solvent like methanol)
- Anhydrous organic solvent (e.g., methanol, ethanol)
- Hydrochloric acid (solution in a non-aqueous solvent, e.g., HCl in diethyl ether or isopropanol)

Procedure:

- Amidation: Dissolve (S)-methyl-2-amino-4-(methylthio)butanoate hydrochloride in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.

- Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent dropwise with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the excess ammonia and solvent under reduced pressure.
- Salt Formation: Dissolve the resulting crude (S)-2-Amino-4-(methylthio)butanamide in a minimal amount of a suitable anhydrous solvent.
- Slowly add a solution of hydrochloric acid in a non-aqueous solvent with stirring until precipitation is complete.
- Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield (S)-2-Amino-4-(methylthio)butanamide hydrochloride as a crystalline solid.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a method for determining the enantiomeric purity of (S)-2-Amino-4-(methylthio)butanamide hydrochloride.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral stationary phase (CSP) column, such as a crown ether-based column (e.g., CROWNPAK CR(+)).

Chromatographic Conditions:

- Mobile Phase: An acidic aqueous solution, for example, 0.05% perchloric acid in water. Isocratic elution is typically used.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 15 °C.

- Detection Wavelength: 200 nm.
- Diluent: The mobile phase itself.

Sample Preparation:

- Prepare a standard solution of the racemic mixture of 2-amino-4-(methylthio)butanamide hydrochloride to determine the retention times of both enantiomers.
- Prepare the test sample by dissolving an accurately weighed amount of (S)-2-Amino-4-(methylthio)butanamide hydrochloride in the diluent to a known concentration (e.g., 2 mg/mL).

Procedure:

- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject the racemic standard to identify the peaks corresponding to the (S) and (R) enantiomers.
- Inject the test sample.
- The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: $\% \text{ ee} = [(\text{Area(S)} - \text{Area(R)}) / (\text{Area(S)} + \text{Area(R)})] \times 100$.

Biological Activity and Mechanism of Action

The primary biological significance of (S)-2-Amino-4-(methylthio)butanamide hydrochloride lies in its potent inhibitory activity against methionyl-tRNA synthetase (MetRS). MetRS is a crucial enzyme responsible for the first step of protein synthesis, where it catalyzes the attachment of methionine to its corresponding tRNA (tRNAMet).

Methionyl-tRNA Synthetase (MetRS) Inhibition

(S)-2-Amino-4-(methylthio)butanamide hydrochloride acts as a competitive inhibitor of MetRS, likely by mimicking the natural substrate, L-methionine, and binding to the active site of the enzyme. By inhibiting MetRS, it can disrupt protein synthesis, which is a validated target for

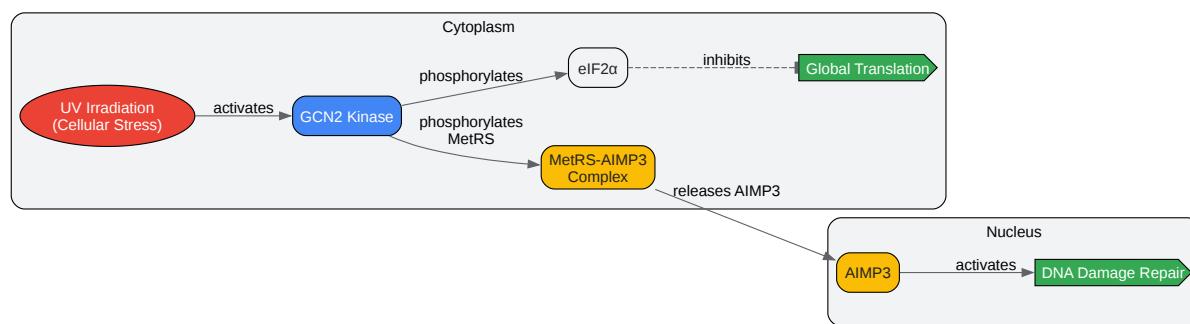
antimicrobial agents. The selectivity for bacterial MetRS over its human counterpart is a key factor in the development of antibiotics based on this mechanism.

Role in Cellular Signaling and Drug Development

Recent research has unveiled that MetRS is not just a housekeeping enzyme for protein synthesis but also plays a significant role in cellular signaling pathways, particularly in response to cellular stress. This has opened new avenues for therapeutic interventions.

GCN2-Mediated Stress Response

Under conditions of cellular stress, such as UV irradiation, the kinase GCN2 (General control non-repressed-2) phosphorylates MetRS. This phosphorylation event leads to a conformational change in MetRS, causing the release of the associated tumor suppressor protein, AIMP3 (aminoacyl-tRNA synthetase-interacting multifunctional protein-3). Released AIMP3 then translocates to the nucleus to participate in DNA damage repair. GCN2 also phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α), leading to a global downregulation of translation. This dual action couples the cellular stress response to the regulation of protein synthesis.

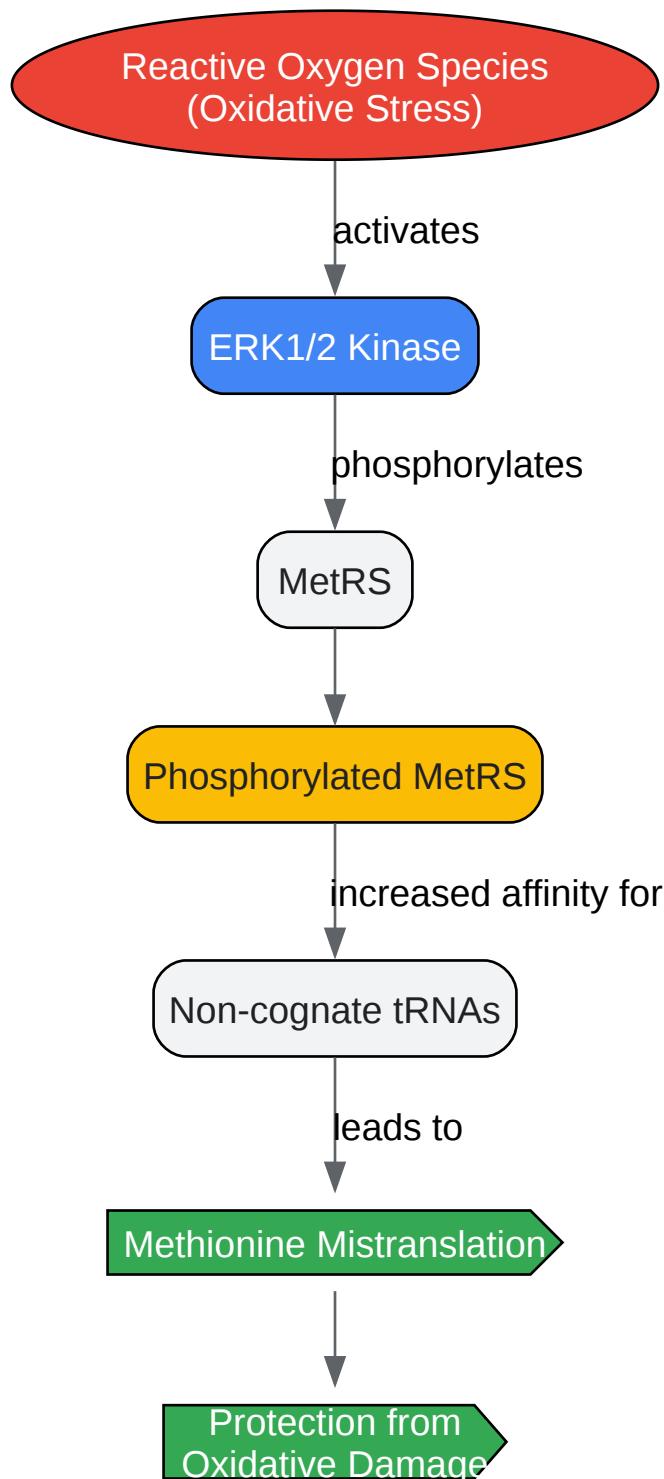


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Caption: GCN2-mediated stress response pathway involving MetRS.

ERK1/2-Mediated Oxidative Stress Response

In response to oxidative stress caused by reactive oxygen species (ROS), the extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylate MetRS. This phosphorylation event alters the substrate specificity of MetRS, increasing its affinity for non-cognate tRNAs. This leads to the "mistranslation" of methionine into proteins at positions normally occupied by other amino acids. This adaptive mechanism is thought to protect cells from oxidative damage.



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Caption: ERK1/2-mediated oxidative stress response involving MetRS.

Applications in Drug Development

The unique properties of (S)-2-Amino-4-(methylthio)butanamide hydrochloride and its target, MetRS, present several opportunities in drug development:

- Antibacterial Agents: As a potent inhibitor of bacterial MetRS, it serves as a lead compound for the development of new antibiotics, particularly against Gram-positive bacteria.
- Cancer Therapy: The involvement of MetRS in cell proliferation and its interaction with the tumor suppressor AIMP3 suggest that targeting MetRS could be a viable strategy in cancer treatment.
- Modulation of Stress Responses: The role of MetRS in cellular stress pathways indicates that its modulation could have therapeutic implications in diseases associated with oxidative stress and DNA damage.

Conclusion

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is a valuable chemical entity for researchers in chemistry, biology, and medicine. Its role as a specific inhibitor of methionyl-tRNA synthetase, coupled with the expanding understanding of MetRS's function in cellular signaling, positions it as a key tool for fundamental research and a promising starting point for the development of novel therapeutics. This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the potential of this compound.

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